Enzyme Inhibitory Potency of the Derived 5-Chloro-4-oxopentanoic Acid Compared to Chain-Length Analogs
The derivative 5-chloro-4-oxopentanoic acid, which is directly accessible via hydrolysis of 5-chloro-4-oxopentanoyl chloride, acts as a covalent inhibitor of pig heart acetoacetyl-CoA thiolase. In a comparative study of chloromethyl ketone fatty acid derivatives, the inhibition constant (Kᵢ) decreased approximately 20-fold for each additional pair of methylene units in the chain [1]. 5-Chloro-4-oxopentanoic acid (C5 chain) serves as the shortest active member of the series, providing a defined baseline affinity that longer-chain analogs (C7, C9, C11) improve upon through increased hydrophobic binding. This establishes the C5 scaffold as the minimal pharmacophore for thiolase engagement and positions 5-chloro-4-oxopentanoyl chloride as the most atom-economical precursor for inhibitor optimization.
| Evidence Dimension | Inhibition constant (Kᵢ) of derived chloromethyl ketone fatty acids against acetoacetyl-CoA thiolase |
|---|---|
| Target Compound Data | 5-Chloro-4-oxopentanoic acid: baseline Kᵢ (shortest chain, exact value not reported in abstract; serves as reference point) |
| Comparator Or Baseline | 7-Chloro-6-oxoheptanoic acid (C7): Kᵢ ~20-fold lower; 9-chloro-8-oxononanoic acid (C9): Kᵢ ~400-fold lower; 11-chloro-10-oxoundecanoic acid (C11): Kᵢ ~8000-fold lower |
| Quantified Difference | Approximately 20-fold decrease in Kᵢ per methylene pair added (quantified across the homologous series) |
| Conditions | Pig heart acetoacetyl-CoA thiolase; inhibition prevented by acetoacetyl-CoA or acetyl-CoA but not by CoA; active-site thiol modification confirmed by thiomethylation protection experiments |
Why This Matters
This positions the C5 scaffold as the minimal bioactive pharmacophore, guiding structure-activity relationship (SAR) optimization and procurement of the shortest chain-length precursor for inhibitor library construction.
- [1] Bloxham DP, Chalkley RA, Coghlin SJ, Salam W. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochem J. 1978;175(3):999-1011. doi:10.1042/bj1750999. View Source
